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molecular formula C14H18O2S B8273275 Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate

Cat. No. B8273275
M. Wt: 250.36 g/mol
InChI Key: SGCQFBODUMSPQM-UHFFFAOYSA-N
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Patent
US08507647B2

Procedure details

A reaction mixture of compound 1015 (5.64 g, 24.0 mmol), DMF (50 mL), copper (I) iodide (1.37 g, 7.2 mmol), 1-heptyne (9.42 mL, 72.0 mmol), triethylamine (6.70 mL, 48.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.77 g, 2.4 mmol) was stirred at 65° C. for 2 hours and then cooled to room temperature. Methyl tert-butyl ether (300 mL) was added to the reaction mixture and the precipitation was removed by filtration. The clear organic solution was washed with saturated sodium chloride, dried over magnesium sulfate and concentrated under vacuum. The crude brown oil was purified with flash silica gel chromatogram (with 0%→5% EtOAc in hexane) to afford ethyl 4-(hept-1-ynyl)thiophene-2-carboxylate (1016, 5.89 g) as a brown oil. 1H NMR (300 MHz, δ, CDCl3) 0.89 (t, 3H). 1.28-1.45 (m, 7H), 1.52-1.62 (m, 2H), 2.36 (t, 12.4 Hz, 2H), 4.33 (q, 2H), 7.48 (s, 1H), 7.72 (s, 1H).
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
2.77 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:5][CH:6]=1.CN(C=O)C.[CH:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(N(CC)CC)C>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OC)(C)(C)C>[C:17]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:5][CH:6]=1)#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
9.42 mL
Type
reactant
Smiles
C#CCCCCC
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
copper (I) iodide
Quantity
1.37 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2.77 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
The clear organic solution was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude brown oil was purified with flash silica gel chromatogram (with 0%→5% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#CCCCCC)C=1C=C(SC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.89 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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